molecular formula C14H12Cl2N4O B2450376 1-[7-(2,3-dichlorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-one CAS No. 867042-67-9

1-[7-(2,3-dichlorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-one

Cat. No.: B2450376
CAS No.: 867042-67-9
M. Wt: 323.18
InChI Key: FOMFLYMOXYVOPF-UHFFFAOYSA-N
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Description

1-[7-(2,3-dichlorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-one is a potent and selective cell-permeable inhibitor of glycogen synthase kinase-3 beta (GSK-3β). This enzyme is a serine/threonine kinase that plays a critical role in a multitude of cellular signaling pathways, including those regulated by Wnt and insulin, and is implicated in the pathogenesis of several major diseases. As a key research tool, this compound is primarily utilized in neuroscience to investigate the molecular mechanisms underlying neurodegenerative conditions like Alzheimer's disease , where GSK-3β is known to hyperphosphorylate tau protein, leading to neurofibrillary tangle formation. Its application extends to the study of bipolar disorder and mood regulation , as GSK-3β is a target for lithium, and the inhibition of GSK-3β has been shown to produce behavioral effects in preclinical models. Furthermore, researchers employ this inhibitor to probe the role of GSK-3β in cell proliferation, apoptosis, and oncogenesis , given its interactions with transcription factors like β-catenin and p53. By selectively inhibiting GSK-3β, this compound enables scientists to dissect the complex signaling networks involved in development, metabolism, and disease, providing valuable insights for potential therapeutic intervention strategies.

Properties

IUPAC Name

1-[7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N4O/c1-7-11(8(2)21)13(20-14(19-7)17-6-18-20)9-4-3-5-10(15)12(9)16/h3-6,13H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMFLYMOXYVOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=C(C(=CC=C3)Cl)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Functionalization Route

  • Step 1 : Synthesis of 5-methyl-4H,7H-triazolo[1,5-a]pyrimidine via MCR using methylglyoxal, 3-amino-1,2,4-triazole, and ethyl cyanoacetate in DMF at 120°C.
  • Step 2 : Pd-catalyzed coupling with 2,3-dichlorophenylboronic acid under Suzuki–Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/water, 90°C).
  • Step 3 : Acetylation using acetyl chloride and triethylamine in dichloromethane at 35°C.

Yield : 68–75% overall.

One-Pot Cyclization-Acylation Approach

A streamlined method involves reacting 2,3-dichlorophenylhydrazine with methyl-substituted β-ketoesters and 3-amino-1,2,4-triazole in acetic acid. Subsequent in situ acylation with acetic anhydride yields the target compound in a single pot.

Optimized Conditions :

  • Solvent: Acetonitrile
  • Base: 3,5-Lutidine
  • Temperature: 42°C
  • Time: 22 hours
    Yield : 78–84%.

Analytical Validation and Characterization

Purity Assessment : High-performance liquid chromatography (HPLC) confirms purities >98%.
Spectroscopic Data :

  • ¹H NMR (DMSO-d₆) : δ 6.04 (s, 1H, pyrimidine-H), 2.51 (s, 3H, COCH₃), 2.32 (s, 3H, CH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C–N triazole).

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions during triazole ring formation necessitate stringent temperature control (70–80°C).
  • Byproduct Formation : Residual sodium sulfate from extractions is minimized via triple water washing.
  • Catalyst Efficiency : DMAP (0.05 mmol) enhances acylation yields by 15–20%.

Industrial-Scale Considerations

A patented one-pot procedure synthesizes 2-amino-5,7-dimethoxytriazolo[1,5-a]pyrimidine in 91.1% yield using hydroxylammonium sulfate and sodium carbonate. Scaling this method for the target compound would require:

  • Cost-Effective Solvents : Ethyl acetate instead of DMF.
  • Continuous Flow Reactors : To manage exotherms during acylations.

Chemical Reactions Analysis

Types of Reactions

1-[7-(2,3-dichlorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazolopyrimidines with various functional groups.

Scientific Research Applications

Biological Applications

The biological applications of this compound primarily revolve around its potential as a therapeutic agent. Several studies have highlighted its role in:

Anticancer Activity

Research has indicated that compounds similar to 1-[7-(2,3-dichlorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-one exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Case Study : A study demonstrated that triazole derivatives significantly inhibited the proliferation of breast cancer cells in vitro .

Antimicrobial Properties

This compound has shown promise as an antimicrobial agent:

  • Spectrum of Activity : It has been tested against a range of bacteria and fungi.
  • Case Study : In vitro assays revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Research indicates that the compound may also possess anti-inflammatory properties:

  • Mechanism : It potentially inhibits the production of pro-inflammatory cytokines.
  • Case Study : Molecular docking studies suggest that it could serve as a lead compound for developing new anti-inflammatory drugs .

Agricultural Applications

In addition to its medicinal uses, this compound has potential applications in agriculture:

Pesticidal Activity

The structural characteristics of this compound suggest potential use as a pesticide:

  • Target Organisms : It may be effective against specific pests affecting crops.
  • Field Trials : Preliminary studies indicate that derivatives of this compound can reduce pest populations without harming beneficial insects .

Synthesis and Derivatives

The synthesis of This compound typically involves multi-step chemical reactions utilizing readily available reagents. The development of analogs and derivatives is an ongoing area of research aimed at enhancing its biological activity and reducing toxicity.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[7-(2,3-dichlorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-one is unique due to its specific substitution pattern and the presence of the dichlorophenyl group, which enhances its biological activity and specificity towards certain molecular targets. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

1-[7-(2,3-dichlorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-one is a compound belonging to the class of triazolopyrimidines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C15H14Cl2N4O\text{C}_{15}\text{H}_{14}\text{Cl}_2\text{N}_4\text{O}

This structure features a triazolopyrimidine core with a dichlorophenyl substituent and an ethanone moiety.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The following sections summarize key findings regarding its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with triazolopyrimidine structures exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of triazolopyrimidines show moderate to high activity against various bacterial strains including:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Pseudomonas aeruginosa, Escherichia coli
  • Fungi : Candida albicans, Aspergillus fumigatus

For instance, one study reported that a related triazolopyrimidine compound had an EC50 value of 7.2 μg/mL against Xanthomonas oryzae, indicating potent antibacterial activity compared to standard treatments .

Anticancer Activity

Triazolopyrimidines have also been evaluated for their anticancer potential. In vitro tests showed that certain derivatives exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). Notably, compounds similar to this compound demonstrated IC50 values significantly lower than those of conventional chemotherapeutics like cisplatin .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets. These may include:

  • Enzyme inhibition : Compounds in this class often act as enzyme inhibitors affecting metabolic pathways.
  • Receptor modulation : They may bind to receptors involved in cell signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several studies have highlighted the efficacy of triazolopyrimidine derivatives:

  • Antimicrobial Efficacy : A study published in Pharmaceutical Biology demonstrated the effectiveness of triazolopyrimidine derivatives against multi-drug resistant bacterial strains. The compounds were tested against various pathogens and showed promising results in inhibiting bacterial growth .
  • Anticancer Properties : Another research article focused on the synthesis and evaluation of triazolopyrimidine analogs for their cytotoxicity against cancer cell lines. The findings indicated that modifications to the triazolopyrimidine core could enhance anticancer activity .

Q & A

Q. What are the established synthetic protocols for preparing triazolo[1,5-a]pyrimidine derivatives like this compound?

Answer: The compound is synthesized via multi-step protocols involving cyclocondensation of substituted pyrimidine precursors with triazole derivatives. Key steps include:

  • Catalyst selection : Efficient additives like TMDP (trimethylenedipiperidine) in water-ethanol mixtures enhance yield and regioselectivity .
  • Solvent systems : Binary solvent systems (e.g., water:ethanol 1:1 v/v) improve solubility and reaction homogeneity .
  • Characterization : Post-synthesis, 1^1H/13^13C NMR and mass spectrometry (MS) confirm structural integrity, while elemental analysis validates purity .

Q. How is the compound purified, and what analytical methods are critical for quality control?

Answer:

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/dioxane) isolates the product .
  • Analytical methods :
  • HPLC : Monitors reaction progress and purity (>95% by reverse-phase C18 columns) .
  • Melting point analysis : Validates crystallinity (e.g., Büchi B-545 apparatus) .

Q. What spectroscopic techniques resolve structural ambiguities in substituted triazolo-pyrimidines?

Answer:

  • NMR : 1^1H NMR distinguishes tautomeric forms (e.g., 4H vs. 7H configurations) via chemical shifts of methyl or aromatic protons .
  • X-ray crystallography : Resolves regiochemistry of substituents (e.g., dichlorophenyl orientation) and hydrogen-bonding networks .

Advanced Research Questions

Q. How do reaction conditions (catalyst, solvent) influence yield and byproduct formation in triazolo-pyrimidine synthesis?

Answer:

  • Catalyst impact : TMDP increases yield (70–85%) by stabilizing intermediates, while weaker bases (e.g., K2_2CO3_3) favor side products like hydrolyzed pyrimidines .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) accelerate cyclization but may degrade acid-sensitive substituents; ethanol/water balances reactivity and stability .
  • Data contradiction : Conflicting NMR yields vs. HPLC purity may arise from residual solvents; vacuum drying and deuterated solvent rinsing mitigate this .

Q. What strategies optimize the dichlorophenyl substituent's electronic effects on biological activity?

Answer:

  • SAR studies : Compare analogs (e.g., 2,3-dichloro vs. 3,4-dichloro) via:
  • Computational modeling : DFT calculates charge distribution and HOMO-LUMO gaps to predict reactivity .
  • Biological assays : Antimicrobial activity (MIC values) correlates with substituent electronegativity; 2,3-dichloro shows enhanced membrane penetration .
    • Formulation challenges : Dichlorophenyl’s hydrophobicity necessitates salt formation (e.g., HCl salts) for aqueous solubility in in vitro assays .

Q. How can crystallographic and computational data resolve discrepancies in spectral interpretations?

Answer:

  • XRD validation : Crystal structures (e.g., CCDC entries) confirm bond lengths and angles, resolving ambiguities in NMR-assigned tautomers .
  • DFT simulations : Predict 13^13C NMR shifts (B3LYP/6-31G* basis set) to cross-validate experimental data; deviations >2 ppm indicate misassignment .

Q. What experimental designs are robust for assessing environmental stability or metabolic pathways?

Answer:

  • Environmental fate studies :
  • Hydrolysis/photolysis : Expose to UV light (254 nm) and pH-varied buffers; LC-MS identifies degradation products (e.g., dechlorinated analogs) .
  • Soil microcosms : Monitor half-life (t1/2_{1/2}) under aerobic/anaerobic conditions; dichlorophenyl groups resist microbial degradation .
    • Metabolic profiling : Use liver microsomes (human/rat) with NADPH cofactors; UPLC-QTOF detects phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Methodological Considerations

  • Contradiction analysis : Conflicting bioactivity data (e.g., cytotoxicity vs. efficacy) require dose-response curves (IC50_{50}/EC50_{50}) across multiple cell lines .
  • Statistical rigor : Use randomized block designs (split-plot for multi-factor experiments) with ≥4 replicates to account for batch variability .

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